molecular formula C16H36Sn B14407520 Tetra-tert-butylstannane CAS No. 83236-77-5

Tetra-tert-butylstannane

Cat. No.: B14407520
CAS No.: 83236-77-5
M. Wt: 347.2 g/mol
InChI Key: LIDJYNDVGWJNQZ-UHFFFAOYSA-N
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Description

Tetra-tert-butylstannane (Sn(C(CH₃)₃)₄) is an organotin compound characterized by four tert-butyl groups bonded to a central tin atom. The tert-butyl substituents, with their bulky, branched structure, confer significant steric hindrance, which influences the compound’s reactivity, stability, and physical properties. Organotin compounds like this are pivotal in catalysis, polymer stabilization, and organic synthesis, where steric effects and electronic properties are tailored for specific applications.

Properties

CAS No.

83236-77-5

Molecular Formula

C16H36Sn

Molecular Weight

347.2 g/mol

IUPAC Name

tetratert-butylstannane

InChI

InChI=1S/4C4H9.Sn/c4*1-4(2)3;/h4*1-3H3;

InChI Key

LIDJYNDVGWJNQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Sn](C(C)(C)C)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetra-tert-butylstannane can be synthesized through the reaction of tin tetrachloride (SnCl₄) with tert-butyl lithium (LiC₄H₉) in an ether solvent. The reaction typically proceeds as follows:

SnCl4+4LiC4H9Sn(C4H9)4+4LiCl\text{SnCl}_4 + 4 \text{LiC}_4\text{H}_9 \rightarrow \text{Sn(C}_4\text{H}_9\text{)}_4 + 4 \text{LiCl} SnCl4​+4LiC4​H9​→Sn(C4​H9​)4​+4LiCl

The reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Tetra-tert-butylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and tert-butyl radicals.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The tert-butyl groups can be substituted with other organic groups or halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and tert-butyl radicals.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various organotin halides and other substituted organotin compounds.

Scientific Research Applications

Tetra-tert-butylstannane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.

    Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.

    Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, particularly in the development of anticancer agents.

    Industry: this compound is used in the production of polymers, coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tetra-tert-butylstannane involves its interaction with various molecular targets. The tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The tin atom can form coordination complexes with other molecules, affecting their chemical properties and reactivity.

Comparison with Similar Compounds

Structural and Physical Properties

The primary structural distinction between Tetra-tert-butylstannane and analogs lies in the substituent groups. For instance, Tetraethylstannane (Sn(C₂H₅)₄) features smaller ethyl groups, resulting in reduced steric bulk compared to the tert-butyl variant.

Property This compound Tetraethylstannane
Molecular Formula Sn(C(CH₃)₃)₄ Sn(C₂H₅)₄
Molecular Weight (g/mol) ~347.19* ~234.95*
Substituent Bulk High (tert-butyl) Low (ethyl)
Physical State (RT) Likely solid or viscous liquid† Gas (as reported in NIST data)
Steric Hindrance Significant Minimal

*Calculated based on atomic weights.
†Inferred from substituent size and analogous compounds.

Stability and Reactivity

The tert-butyl groups in this compound provide exceptional steric protection to the tin center, enhancing thermal and chemical stability. This contrasts with Tetraethylstannane, which, due to its smaller substituents, is more prone to decomposition and oxidative reactions . For example, Tetraethylstannane’s gaseous state under standard conditions (as noted in NIST data) suggests higher volatility and lower stability compared to the bulkier this compound.

Spectroscopic and Analytical Data

While specific spectroscopic data for this compound is absent in the provided evidence, Tetraethylstannane’s IR spectrum (gas phase) has been documented by NIST, highlighting characteristic Sn-C and C-H vibrational modes . The tert-butyl analog would exhibit distinct shifts due to increased substituent mass and branching, though experimental confirmation is required.

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